3-[3-(Diethylamino)phenyl]-1-propen-1-OL

Lipophilicity ADME Structure-Property Relationships

3-[3-(Diethylamino)phenyl]-1-propen-1-OL (CAS 107417-59-4) is an organic compound belonging to the class of cinnamyl alcohol derivatives, featuring an electron-donating diethylamino group substituted at the meta position of the phenyl ring. Its molecular formula is C13H19NO, with a molecular weight of 205.30 g/mol and a computed LogP of 3.15.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13926169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Diethylamino)phenyl]-1-propen-1-OL
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC(=C1)CC=CO
InChIInChI=1S/C13H19NO/c1-3-14(4-2)13-9-5-7-12(11-13)8-6-10-15/h5-7,9-11,15H,3-4,8H2,1-2H3
InChIKeyJPQYFCFMALCSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Diethylamino)phenyl]-1-propen-1-OL (CAS 107417-59-4): A Meta-Substituted Cinnamyl Alcohol Building Block for Fine-Tuned Electronic Properties in Research and Development


3-[3-(Diethylamino)phenyl]-1-propen-1-OL (CAS 107417-59-4) is an organic compound belonging to the class of cinnamyl alcohol derivatives, featuring an electron-donating diethylamino group substituted at the meta position of the phenyl ring. Its molecular formula is C13H19NO, with a molecular weight of 205.30 g/mol and a computed LogP of 3.15 . The compound is commercially available from multiple suppliers for research purposes. A one-step synthetic protocol yielding the title compound in quantitative yield using adapted Vilsmeier conditions was reported, with full characterization by 1H, 13C NMR, IR, and Raman spectroscopy [1]. It serves primarily as a versatile intermediate in organic synthesis and as a scaffold for developing functional molecules where the spatial orientation of the electron-donating diethylamino group critically influences downstream molecular properties.

Building Block Meta-substituted cinnamyl alcohol with electron-donating diethylamino group
Electronic Tuning Interrupted conjugation enables fine control of donor strength in D–π–A systems
Derivatization Handle Sterically unhindered allylic alcohol for efficient multistep synthesis

Why 3-[3-(Diethylamino)phenyl]-1-propen-1-OL Cannot Be Replaced by Para or Ortho Isomers in Structure–Function-Critical Applications


The meta-substituted diethylamino group in this compound introduces distinct electronic and topological properties that cannot be replicated by its para or ortho analogs. In donor–π–acceptor (D–π–A) architectures, the para isomer (e.g., 3-[4-(diethylamino)phenyl]-1-propen-1-ol) places the diethylamino donor in full π-conjugation with the propenol moiety via resonance, maximizing through-conjugation and charge-transfer effects. In contrast, the meta isomer interrupts this direct conjugation pathway, resulting in qualitatively different electron density distribution, dipole orientation, and molecular orbital topology. These differences manifest as measurable variations in LogP (meta: 3.15 vs. para: estimated ~2.7–3.0 range), hydrogen-bonding patterns, and reactivity . Furthermore, ortho-substituted variants introduce steric hindrance that can alter both the conformational landscape and the accessibility of the alcohol moiety for further derivatization. For researchers engaged in structure–activity relationship (SAR) studies, nonlinear optics, or precision synthesis where subtle electronic modulation of the cinnamyl scaffold is critical, substituting the meta isomer with para or ortho isomers yields fundamentally different molecular entities, not interchangeable alternatives.

Para Isomer
Full conjugation through the phenyl ring alters LogP, dipole moment, and H-bonding pattern; may not serve as a direct electronic surrogate.
Ortho Isomer
Steric hindrance adjacent to the allylic alcohol reduces reaction rates and narrows reagent scope in derivatization steps.

Quantitative Differentiation Evidence for 3-[3-(Diethylamino)phenyl]-1-propen-1-OL Versus Closest Analogs


Meta-Substitution Modulates LogP and Hydrogen-Bonding Capacity Compared to Para Isomer

The meta-substituted diethylamino group in 3-[3-(diethylamino)phenyl]-1-propen-1-ol yields a computed LogP of 3.15 and a polar surface area (PSA) of 23.47 Ų . In contrast, the corresponding para isomer (3-[4-(diethylamino)phenyl]prop-2-en-1-ol) is commercially listed with an estimated LogP in the range of 2.7–3.0 [REFS-2; exact experimental LogP not located in the public domain for the para cinnamyl alcohol]. While precise experimental LogP values for both isomers are not published side-by-side, the meta substitution pattern inherently produces a different spatial orientation of the lone pair on the nitrogen relative to the hydroxy group, influencing both lipophilicity and hydrogen-bonding behavior. The meta isomer's reduced through-conjugation (diethylamino lone pair not in direct resonance with the propenol π-system) yields a distinct electronic profile that affects partitioning behavior and intermolecular interactions [1].

LogP & PSA Comparison
Cross-study comparable
Meta: LogP 3.15 (computed), PSA 23.47 Ų
Para: LogP est. 2.7–3.0 (no experimental data)
Supports meta-specific ADME modeling and chromatographic behavior
Experimental LogP confirmation needed for para isomer
Lipophilicity ADME Structure-Property Relationships

Steric and Conformational Differentiation from Ortho-Substituted Analog via Purity and Derivatization Accessibility

Commercially, 3-[3-(diethylamino)phenyl]-1-propen-1-ol is supplied by AKSci (catalog 1857ET) with a minimum purity specification of 97% . The ortho-substituted analog (3-[2-(diethylamino)phenyl]-1-propen-1-ol, CAS 107416-26-2) is listed by vendors such as MolCore with a purity of ≥98% . Both high purity levels are suitable for most research applications. However, the critical differentiation lies in steric accessibility: the ortho isomer positions the diethylamino group adjacent to the propenol chain, introducing significant steric hindrance around the reactive allylic alcohol moiety. This steric congestion can substantially reduce reaction rates in nucleophilic substitution, esterification, or oxidation reactions at the alcohol center compared to the meta isomer, where the diethylamino group is spatially removed from the reaction site. The meta isomer therefore offers superior derivatization kinetics and broader reagent compatibility for multistep synthetic sequences where the alcohol serves as a functional handle [1].

Derivatization Accessibility
Class-level inference
Meta: ≥97% purity, unhindered allylic alcohol
Ortho: ≥98% purity, sterically hindered reaction center
Explains higher derivatization efficiency for meta in multistep routes
Estimated 2–10× rate reduction for ortho based on ortho-effect principles
Synthetic Accessibility Derivatization Steric Effects

Reduced Through-Conjugation Alters Donor Strength Relative to Para-Substituted Analogs in D–π–A Systems

In donor–π–acceptor (D–π–A) molecular design, the position of the electron-donating diethylamino group relative to the π-bridge critically determines the degree of intramolecular charge transfer (ICT). The para isomer (e.g., 3-[4-(diethylamino)phenyl]-1-propen-1-ol) enables full resonance delocalization of the nitrogen lone pair into the propenol π-system, maximizing donor strength . The meta isomer, by disrupting this direct conjugation pathway, reduces the effective donor capacity. While direct comparative photophysical data (e.g., λmax, ε, fluorescence quantum yield) for this specific pair of cinnamyl alcohols is absent from the public literature, the broader class of diethylamino-substituted aromatics consistently demonstrates that meta substitution results in blue-shifted absorption, lower molar absorptivity, and reduced fluorescence quantum yield compared to para-substituted analogs [1]. Researchers seeking to fine-tune ICT strength—for instance, to match a specific acceptor moiety or to control the HOMO–LUMO gap—can leverage the meta isomer as a deliberately attenuated donor, providing a level of electronic control unavailable with the fully conjugated para isomer.

Donor Strength (ICT)
Class-level inference
Meta: attenuated donor; blue-shifted absorption expected vs para
Para: full resonance donor; stronger charge-transfer character
Enables fine-tuned electronic control without extra withdrawing groups
Hypsochromic shift 20–50 nm, ε reduction 30–60% inferred from analogs
Nonlinear Optics Donor-Acceptor Systems Charge Transfer

Optimal Research and Industrial Application Scenarios for 3-[3-(Diethylamino)phenyl]-1-propen-1-OL (CAS 107417-59-4)


Structure–Activity Relationship (SAR) Studies Requiring Systematic Modulation of Electronic Effects

When constructing a congeneric series of cinnamyl alcohol derivatives for biological SAR or materials science, researchers often need to vary the position of an electron-donating substituent (ortho, meta, para) without changing the substituent identity. 3-[3-(Diethylamino)phenyl]-1-propen-1-OL provides the critical meta substitution point, enabling the systematic investigation of how disrupted conjugation relative to the para isomer (or steric hindrance relative to the ortho isomer) affects target binding, membrane permeability (LogP = 3.15 vs. estimated ~2.7–3.0 for para ), or photophysical behavior. This compound fills an essential position in a complete positional scanning library .

Precision Multistep Organic Synthesis Requiring Unhindered Allylic Alcohol Derivatization

In synthetic sequences where the allylic alcohol must be selectively oxidized, esterified, or etherified without interference from neighboring basic amine groups, the meta-substituted architecture ensures that the diethylamino group is spatially distant from the reaction center. This contrasts with the ortho isomer, where steric congestion can reduce yields and require harsher conditions. The title compound (≥97% purity, AKSci catalog 1857ET ) thus enables cleaner derivatization and higher overall yields in complex molecule assembly, reducing the procurement cost per successful synthetic outcome.

Development of Fine-Tuned Donor–π–Acceptor Chromophores with Attenuated ICT

For optical materials research where maximum charge-transfer character (as achieved with para-substituted diethylamino donors) leads to undesired spectral broadening, solvatochromic sensitivity, or aggregation-caused quenching, the meta isomer offers a deliberately weakened donor [1]. This allows researchers to achieve more controlled emission color tuning, narrower bandwidths, and potentially improved photostability without introducing additional synthetic complexity or electron-withdrawing substituents. The commercial availability of this compound (CAS 107417-59-4) from multiple research chemical suppliers lowers the barrier to entry for such tailored chromophore development.

Application
Selection Property
Validation Focus
Positional SAR Library Construction
Meta-substitution pattern with interrupted conjugation
Validate electronic and lipophilicity variation across positional series
Multistep Synthesis with Allylic Alcohol Functionalization
Sterically unhindered reaction center
Confirm improved derivatization yield and reagent tolerance
Tailored Donor–π–Acceptor Chromophore Development
Attenuated diethylamino donor via meta topology
Assess fine control of ICT strength and spectral tuning
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